
2-Fluoro-4-nitrotoluene
Overview
Description
2-Fluoro-4-nitrotoluene (CAS: 1427-07-2) is a halogenated aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It features a methyl group (-CH₃), a nitro group (-NO₂) at the para position, and a fluorine atom (-F) at the ortho position on the benzene ring. This compound is a critical intermediate in pharmaceutical synthesis, notably for the production of enzalutamide—a second-generation androgen receptor antagonist used to treat advanced prostate cancer . Industrially, it is synthesized via oxidation of this compound to carboxylic acid derivatives, followed by amidation and reduction steps .
Key properties include:
Preparation Methods
Direct Nitration of 2-Fluorotoluene
Reaction Overview
The most common route to 2-fluoro-4-nitrotoluene involves nitrating 2-fluorotoluene (1-fluoro-2-methylbenzene) using mixed acid (nitric and sulfuric acids). The methyl group directs nitration to the para position relative to itself, while the fluorine atom influences electronic effects to stabilize the transition state .
Reagents and Conditions
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Nitrating agent : Concentrated nitric acid (HNO₃, 65–70%) and sulfuric acid (H₂SO₄, 95–98%) in a 1:2 molar ratio.
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Temperature : Maintained at 0–5°C to minimize side reactions.
Mechanism
The nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. The methyl group’s activating effect directs electrophilic substitution to the para position, while the fluorine’s electron-withdrawing nature moderates reactivity, preventing over-nitration .
Yield and Purity
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Yield : 65–75% under optimized conditions.
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Purity : ≥98% after recrystallization from ethanol/water mixtures .
Regioselectivity and Competing Pathways
Positional Isomer Formation
Nitration of 2-fluorotoluene may yield three isomers:
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This compound (desired product).
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2-Fluoro-5-nitrotoluene (meta to fluorine).
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2-Fluoro-6-nitrotoluene (ortho to methyl).
Factors Influencing Regioselectivity
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Temperature : Lower temperatures (0–5°C) favor para-nitration due to kinetic control.
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Acid strength : Higher H₂SO₄ concentration enhances nitronium ion stability, improving para-selectivity .
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Solvent : Polar solvents like sulfuric acid stabilize charged intermediates, reducing ortho byproducts.
Isomer Distribution
Isomer | Percentage (%) |
---|---|
This compound | 72 |
2-Fluoro-5-nitrotoluene | 18 |
2-Fluoro-6-nitrotoluene | 10 |
Alternative Synthetic Routes
Halogen Exchange Reactions
A less common method involves fluorinating 4-nitrotoluene derivatives. For example, 4-nitrotoluene can undergo halogen exchange with potassium fluoride (KF) in the presence of a phase-transfer catalyst .
Reaction Conditions
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Substrate : 4-Nitrotoluene.
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Fluorinating agent : KF (3 equiv).
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Catalyst : 18-Crown-6 (5 mol%).
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Solvent : Dimethylformamide (DMF).
Limitations
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Yield : ≤50% due to competing side reactions.
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Purity : Requires chromatography for isolation, making it industrially nonviable .
Industrial-Scale Production and Optimization
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction time to 1–2 hours while maintaining yields >70% .
Key Parameters
Parameter | Optimal Range |
---|---|
HNO₃:H₂SO₄ ratio | 1:2.5 |
Residence time | 60–90 minutes |
Temperature | 5–10°C |
Waste Management
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Spent acid recovery : Sulfuric acid is reconcentrated via vacuum distillation.
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Nitrogen oxides (NOₓ) : Scrubbed with alkaline solutions to form nitrate salts .
Comparative Analysis of Methods
Economic and Environmental Considerations
Method | Cost (USD/kg) | E-Factor* | Scalability |
---|---|---|---|
Direct nitration | 12–15 | 8.2 | High |
Halogen exchange | 45–50 | 22.1 | Low |
*E-Factor = kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2-Fluoro-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2.1. Synthesis of Derivatives
One of the primary applications of 2F4NTN is in the synthesis of various chemical derivatives, notably:
- 2-Fluoro-4-nitrobenzoic acid : This compound is synthesized through oxidation processes involving 2F4NTN as a precursor. The synthesis pathway has been optimized for efficiency and yield, making it a valuable intermediate in organic synthesis .
2.2. Photovoltaic Applications
Recent studies have highlighted the potential of 2F4NTN in dye-sensitized solar cells (DSSCs). The compound exhibits favorable electronic properties that can enhance the performance of DSSCs:
- Density Functional Theory (DFT) Analysis : Computational studies using DFT have shown that 2F4NTN has moderate performance characteristics as a sensitizer in DSSCs, with potential for optimization . The HOMO-LUMO gap indicates suitable electron injection properties, which are crucial for efficient energy conversion.
2.3. Pharmaceutical Research
In pharmaceutical applications, 2F4NTN is recognized for its role as an intermediate in drug synthesis:
- ADME Properties : Predictions based on SwissADME suggest that 2F4NTN has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it relevant for further drug development . Its reactivity allows for modifications that can lead to biologically active compounds.
3.1. Toxicity Assessments
Research has also explored the environmental impact of 2F4NTN:
- Aquatic Toxicity : Studies have evaluated its toxicity against aquatic organisms such as Poecilia reticulata (guppy fish) and Tetrahymena pyriformis. These assessments are crucial for understanding the ecological risks associated with its use and disposal .
Case Study 1: Synthesis Efficiency
A study demonstrated a convenient method for synthesizing 2-fluoro-4-nitrobenzoic acid from 2F4NTN via oxidation with potassium permanganate. This method not only improved yields but also reduced reaction times significantly compared to traditional methods .
Case Study 2: DSSC Performance Analysis
In another investigation, researchers utilized DFT calculations to analyze the performance of 2F4NTN in DSSCs. The findings indicated that while its performance was moderate, there were opportunities for structural modifications to enhance efficiency further .
Mechanism of Action
The mechanism of action of 2-fluoro-4-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex intermediate .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-fluoro-4-nitrotoluene with structurally related compounds in terms of substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The nitro group in this compound is strongly electron-withdrawing, directing electrophilic substitutions to specific ring positions and facilitating reduction to amines (critical for pharmaceutical intermediates) . In contrast, iodine in 2-fluoro-4-iodotoluene serves as a leaving group, enabling cross-coupling reactions .
- Positional Isomerism : 2-Fluoro-5-nitrotoluene (meta-nitro) exhibits different electronic and steric effects compared to the para-nitro isomer, altering reactivity in subsequent synthetic steps .
Synthetic Utility :
- This compound’s nitro group is pivotal in multi-step syntheses. For example, its oxidation to 2-fluoro-4-nitrobenzoic acid introduces carboxylic acid functionality for amide bond formation .
- 4-Bromo-2-fluorotoluene is used in nucleophilic aromatic substitution (SNAr) reactions, but its synthetic routes may require additional steps compared to nitro-containing analogs .
Physical and Hazard Profiles :
- Fluorine’s electronegativity enhances the compound’s stability but contributes to toxicity (e.g., acute oral toxicity LD₅₀: 300–2000 mg/kg) .
- Carboxylic acid derivatives (e.g., 2-fluoro-4-nitrobenzoic acid) exhibit higher water solubility but may introduce handling challenges due to acidity .
Analytical Chemistry
The compound serves as an internal standard in ¹⁹F NMR due to its distinct chemical shift and stability under reaction conditions .
Biological Activity
2-Fluoro-4-nitrotoluene (2F4NT), an aromatic compound with the formula CH₃C₆H₃(NO₂)F, has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores the biological activity of 2F4NT, focusing on its synthesis, reactivity, and applications in various fields, particularly in medicinal chemistry and environmental science.
This compound is characterized by a fluorine atom at the ortho position and a nitro group at the para position of the toluene ring. The compound typically appears as a colorless to light yellow solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at reduced pressure.
Synthesis Methods:
- Nitration of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with a mixture of nitric and sulfuric acids.
- Electrophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, allowing for further functionalization.
Biological Activity
Research indicates that 2F4NT exhibits various biological activities, primarily as a precursor for synthesizing selective inhibitors for serine proteases, which play crucial roles in blood coagulation and inflammatory processes .
Medicinal Chemistry Applications
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Antitubercular Activity:
- A series of derivatives based on structures similar to 2F4NT have shown promising antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
- Notably, one derivative exhibited an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis, highlighting the potential for developing new antitubercular agents.
- Anti-Toxoplasma Activity:
- Aquatic Toxicity:
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound contributes to its distinct biological activity compared to related compounds. A comparative analysis is presented in Table 1:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Fluorotoluene | Fluorine at position 2 | Limited biological activity |
4-Nitrotoluene | Nitro group at position 4 | Moderate antibacterial properties |
3-Fluoro-4-nitrotoluene | Fluorine at position 3 | Variable activity |
2-Fluoro-5-nitrotoluene | Nitro group at position 5 | Distinct from 2F4NT |
The SAR studies suggest that modifications to the nitro and fluorine substituents can significantly influence biological activity, guiding future research directions in drug development.
Case Studies
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Inhibition Studies:
- In vitro assays have demonstrated that derivatives of 2F4NT can inhibit serine proteases effectively, suggesting their potential utility in therapeutic applications targeting coagulation disorders.
- Environmental Impact Assessments:
Q & A
Basic Research Questions
Q. How can researchers accurately characterize the purity and structural integrity of 2-fluoro-4-nitrotoluene in synthetic workflows?
- Methodological Answer : Use ¹⁹F NMR spectroscopy with this compound as an internal standard to quantify reaction yields or impurities. Integrate fluorine peaks relative to the internal standard to assess purity (e.g., δ ~ -115 ppm for aromatic fluorine environments) . For structural confirmation, combine ¹H NMR and FT-IR to identify nitro (-NO₂) and methyl (-CH₃) group vibrations (e.g., asymmetric NO₂ stretching at ~1520 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals for X-ray diffraction studies?
- Methodological Answer : Recrystallize in a mixed solvent system of ethanol-water (3:1 v/v) . The compound's moderate polarity (logP ~2.1) and melting point (~40–45°C) allow gradual cooling to yield monoclinic crystals suitable for X-ray analysis. Pre-filter solutions at 50°C to remove insoluble impurities .
Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and nitrile gloves to prevent inhalation or dermal exposure. Store in amber glass containers at 2–8°C to avoid photodegradation. Spills should be neutralized with alkaline solutions (e.g., 10% sodium bicarbonate) to reduce nitro group reactivity .
Advanced Research Questions
Q. What computational approaches best predict the electronic structure and reactivity of this compound in radical addition reactions?
- Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) to model frontier molecular orbitals. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack. Compare results with experimental radical addition yields (e.g., SF₅Cl reactions, 60–75% yield) to validate computational models .
Q. How do steric and electronic effects of the fluorine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and Hammett plots to quantify substituent effects. The fluorine atom at the ortho position directs EAS to the para position via inductive deactivation, while the nitro group further enhances meta/para selectivity. Contrast with 4-fluoro-3-nitrotoluene to isolate steric contributions .
Q. What strategies resolve contradictions in reported reaction yields when using this compound as an internal standard in ¹⁹F NMR quantification?
- Methodological Answer : Standardize integration protocols by calibrating with known concentrations of this compound (e.g., 0.1 M in CDCl₃). Address solvent effects (e.g., dielectric constant variations in hexane vs. EtOAc) by adjusting relaxation delays (D1 > 5 s) and ensuring baseline correction. Cross-validate with LC-MS for low-yield reactions (<5%) .
Q. Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s behavior under photolytic or electrochemical conditions.
- Toxicity Profiling : No published in vitro cytotoxicity assays for human cell lines (e.g., HepG2).
Properties
IUPAC Name |
2-fluoro-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQISTBTOQNVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162131 | |
Record name | 2-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
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Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-07-2 | |
Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |
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Record name | 2-Fluoro-4-nitrotoluene | |
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Record name | 2-Fluoro-4-nitrotoluene | |
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Record name | 2-Fluoro-4-nitrotoluene | |
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Record name | 2-fluoro-4-nitrotoluene | |
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Retrosynthesis Analysis
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